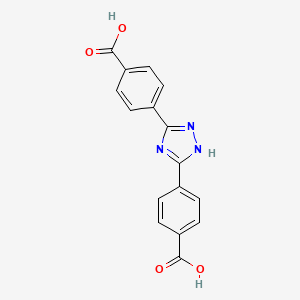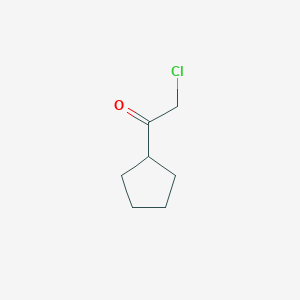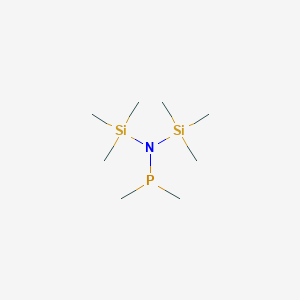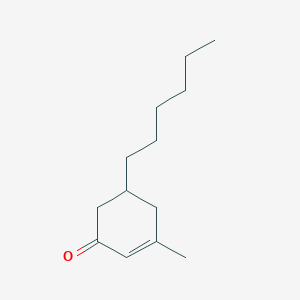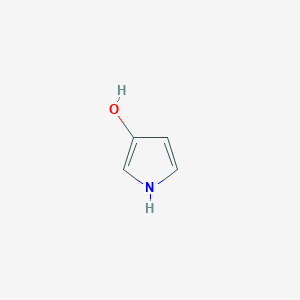
1H-Pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrol-3-ol is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as 3-Hydroxypyrrole and 3-hydroxy-1H-pyrrole . The average mass of 1H-Pyrrol-3-ol is 83.089 Da and its monoisotopic mass is 83.037117 Da .
Synthesis Analysis
The synthesis of pyrroles, including 1H-Pyrrol-3-ol, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex in the absence of organic solvents to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives from 2,3-diketoesters has also been developed .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3-ol consists of a five-membered ring with alternating single and double bonds, which makes it an aromatic compound . The presence of a nitrogen atom in the ring distinguishes it from other aromatic compounds like benzene .Physical And Chemical Properties Analysis
1H-Pyrrol-3-ol is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Safety And Hazards
properties
CAS RN |
29212-57-5 |
|---|---|
Product Name |
1H-Pyrrol-3-ol |
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |
InChI Key |
ZPOROQKDAPEMOL-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1O |
Canonical SMILES |
C1=CNC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



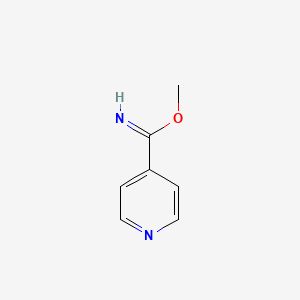
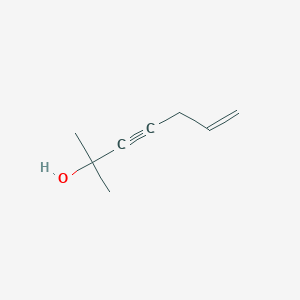
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)
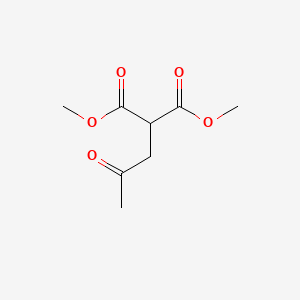
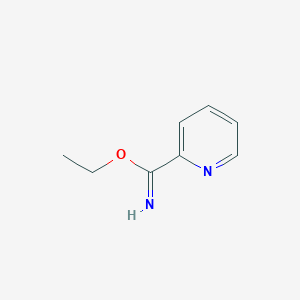
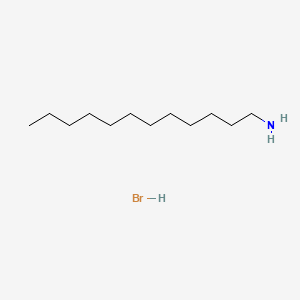
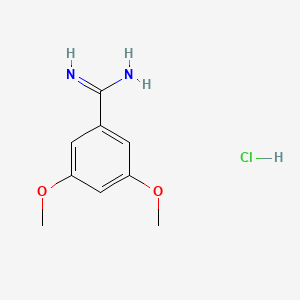
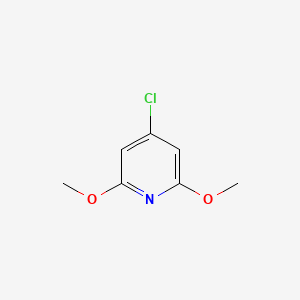
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
